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molecular formula C11H20N2O6S B3170065 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid CAS No. 939997-64-5

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid

Cat. No. B3170065
M. Wt: 308.35 g/mol
InChI Key: SJUXSKMCWBAOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645776B2

Procedure details

10 mmol of Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester were dissolved in 20 ml methylenchloride. 1.05 eq of DIPEA and mesylchloride were added. The reaction mixture was stirred at room temperature for 30 min. The product was extracted from etylacetate/water. The crude material was redissolved in methanol and treated with 2N NaOH. The reaction mixture was stirred at room temperature for 2 h. The mixture was neutralized with HCl and the product isolated via extraction from ethylacetate/water.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][NH:9][CH2:8][CH2:7][N:6]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].CCN(C(C)C)C(C)C.[S:27](Cl)([CH3:30])(=[O:29])=[O:28]>C(Cl)Cl>[C:14]([O:13][C:11]([N:6]1[CH2:7][CH2:8][N:9]([S:27]([CH3:30])(=[O:29])=[O:28])[CH2:10][CH:5]1[C:3]([OH:2])=[O:4])=[O:12])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
COC(=O)C1N(CCNC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted from etylacetate/water
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was redissolved in methanol
ADDITION
Type
ADDITION
Details
treated with 2N NaOH
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the product isolated via extraction from ethylacetate/water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)S(=O)(=O)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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